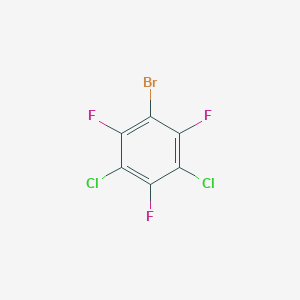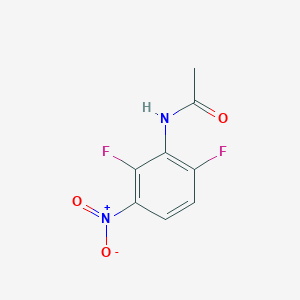
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Another example is the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine using the Schiemann reaction followed by bromination, which resulted in a high yield and purity . These methods suggest that the synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene could potentially be carried out through similar halogenation reactions on a suitably substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using X-ray crystallography. For example, the structures of several bromo- and bromomethyl-substituted benzenes were analyzed, revealing variable packing motifs despite their close chemical similarity . The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined at room temperature and at 4.2 K, showing no phase transition upon cooling . These studies indicate that the molecular structure of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be quite diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium led to more crowded derivatives . The bromination of 1,4-dimethoxy-2,3-dimethylbenzene resulted in various bromination products, demonstrating the regioselectivity of such reactions . These examples suggest that 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene could undergo further chemical transformations, potentially leading to a variety of functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be characterized using spectroscopic methods and computational chemistry. For example, the spectroscopy, crystal structure, and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were investigated, showing two stable crystalline phases and providing detailed vibrational spectra . Similarly, the synthesis and characterization of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene involved NMR and infrared spectroscopy . These studies imply that the physical and chemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene could be similarly investigated to gain a comprehensive understanding of its behavior.
Applications De Recherche Scientifique
Application 1: Synthesis of 4-bromo-2,6-difluorobenzoic acid
- Summary of the Application : 1-Bromo-3,5-difluorobenzene is used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
- Results or Outcomes : The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Application 2: Pd-catalyzed oxidative Heck reaction
Safety And Hazards
This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXDIJFSGMXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382099 | |
| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
CAS RN |
24812-13-3 | |
| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24812-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)









![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)